

Application of Triglyme in Sodium-Ion Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dimethyl ether, commonly known as **triglyme** (G3), has emerged as a promising solvent for electrolytes in sodium-ion batteries (SIBs). Its favorable properties, including a high boiling point, low flammability, and excellent thermal stability, address key safety and performance challenges in next-generation energy storage.[1][2][3] **Triglyme**'s ability to form stable solvate structures with sodium ions influences the electrochemical behavior of the battery, often leading to improved cycle life and efficiency.[4] These application notes provide a comprehensive overview of the use of **triglyme** in SIB research, including detailed experimental protocols and performance data.

Advantages of Triglyme-Based Electrolytes

Triglyme offers several advantages over conventional carbonate-based electrolytes for SIBs:

- Enhanced Safety: **Triglyme** has a lower vapor pressure and higher flash point compared to linear and cyclic carbonates, significantly reducing the risk of fire.[3] Direct exposure of a **triglyme**-based electrolyte to a flame has been shown to result in no ignition.[1][2][3]
- Improved Stability: The strong coordination of **triglyme** with sodium ions leads to the formation of a stable solid electrolyte interphase (SEI) on the anode surface.[5] This stable

SEI is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability.

- Wide Electrochemical Stability Window: **Triglyme**-based electrolytes exhibit a wide potential window, typically from 0 to 4 V, making them compatible with a variety of high-voltage cathode and low-voltage anode materials.[6][7]
- Favorable Ionic Transport: These electrolytes demonstrate good ionic conductivity, on the order of 10⁻³ S cm⁻¹, and a high sodium transference number, facilitating efficient ion transport between the electrodes.[1][6][7]

Data Presentation

The following tables summarize key quantitative data for various **triglyme**-based electrolytes in sodium-ion batteries.

Table 1: Physicochemical Properties of Triglyme-Based Electrolytes

Salt	Concentration (M)	Ionic Conductivity (S cm ⁻¹)	Na+ Transference Number (t+)	Viscosity (mPa·s)
NaCF ₃ SO ₃	1.0	~1 x 10 ⁻³	~0.5	Not specified
NaClO ₄	0.3:1 (molar ratio with triglyme)	2.54 x 10 ⁻³	~0.73	Not specified
NaPF ₆	1.0	Comparable to carbonate electrolytes	Not specified	Not specified
NaTFSI	1.0	Not specified	Not specified	Not specified

Table 2: Electrochemical Performance of Sodium-Ion Cells with Triglyme-Based Electrolytes

Anode Material	Cathode Material	Electrolyte	Reversible Capacity (mAh g ⁻¹)	Coulombic Efficiency (%)	Cycle Life
Mesocarbon Microbeads (MCMB)	Na	1.0 M NaCF₃SO₃ in Triglyme	90	Not specified	Stable cycling
Tin-Carbon (Sn-C)	Na	1.0 M NaCF₃SO₃ in Triglyme	130	Approaching 100% after a few cycles	Prolonged stability
Sulfur- Multiwalled Carbon Nanotubes (S-MWCNTs)	Na	1.0 M NaCF₃SO₃ in Triglyme	250	Not specified	Stable cycling
V2O5	Na	0.3:1 NaClO ₄ :Trigly me (GPE)	111 (initial), 55 (after 65 cycles)	Not specified	65 cycles at 0.1C
Hard Carbon (HC)	Na ₃ V ₂ (PO ₄) ₂ F ₃ (NVPF)	1.0 M NaPF ₆ in Diglyme*	Rapid capacity fading	High initial irreversibility	Poor

^{*}Note: Data for Diglyme (a shorter glyme) is included for comparative purposes, as it highlights potential challenges with certain electrode materials.[5]

Experimental Protocols Protocol 1: Preparation of Triglyme-Based Electrolyte

This protocol describes the preparation of a 1 M sodium trifluoromethanesulfonate (NaCF₃SO₃) in **triglyme** electrolyte.

Materials:

Sodium trifluoromethanesulfonate (NaCF₃SO₃, battery grade, ≥99.5%)

- Triethylene glycol dimethyl ether (Triglyme, anhydrous, ≥99.5%)
- Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm
- Magnetic stirrer and stir bar
- Volumetric flask
- Analytical balance

Procedure:

- Transfer the required amount of triglyme into a clean, dry volumetric flask inside the argonfilled glovebox.
- Weigh the appropriate amount of NaCF₃SO₃ salt needed to achieve a 1 M concentration.
- Gradually add the NaCF₃SO₃ salt to the triglyme in the volumetric flask while stirring with a
 magnetic stirrer.
- Continue stirring at room temperature until the salt is completely dissolved, which may take several hours.
- Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Protocol 2: Assembly of a Sodium-Ion Coin Cell (CR2032)

This protocol outlines the assembly of a CR2032-type coin cell for electrochemical testing.

Materials:

- CR2032 coin cell components (casings, spacers, spring)
- Cathode and anode discs (prepared according to specific material protocols)
- Microporous separator (e.g., glass fiber)

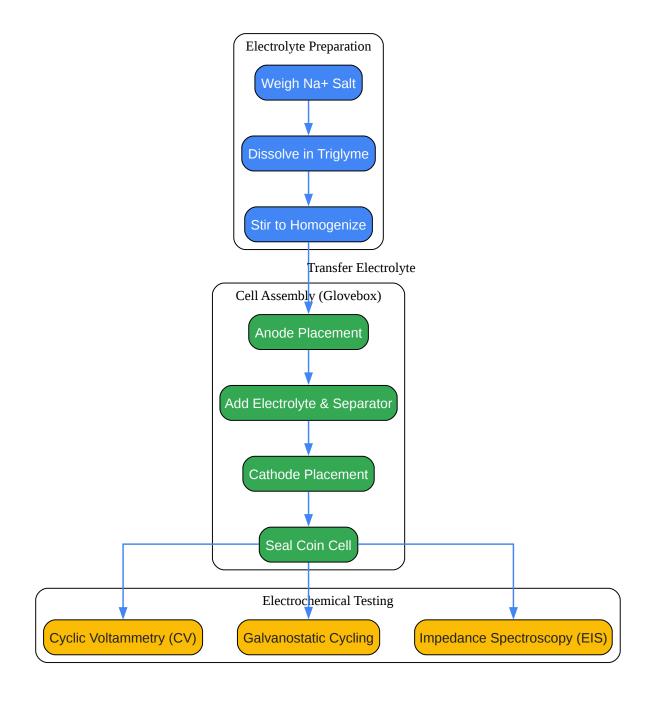
- Triglyme-based electrolyte
- Crimping machine
- Tweezers
- Pipette

Procedure:

- Place the negative electrode (anode) in the center of the bottom casing of the coin cell inside an argon-filled glovebox.
- Use a pipette to add a few drops of the **triglyme**-based electrolyte to wet the anode surface.
- Place a separator disc on top of the wetted anode.
- Add a few more drops of electrolyte to ensure the separator is thoroughly wetted.
- Place the positive electrode (cathode) on top of the separator.
- Add a spacer and a spring on top of the cathode.
- Carefully place the top casing onto the assembly.
- Transfer the assembled cell to a crimping machine and apply pressure to seal the coin cell.
- Let the cell rest for several hours before electrochemical testing to ensure proper electrolyte wetting of the electrodes.

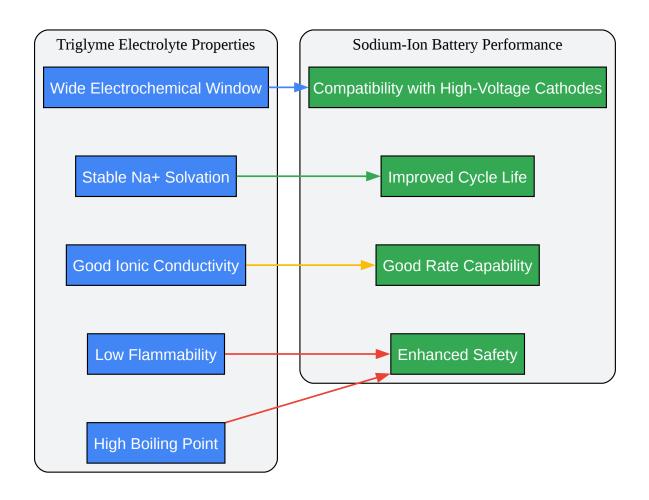
Protocol 3: Electrochemical Characterization

The following are general guidelines for the electrochemical characterization of sodium-ion cells with **triglyme**-based electrolytes.


- 1. Cyclic Voltammetry (CV):
- Purpose: To determine the electrochemical stability window of the electrolyte and to study the redox reactions of the electrode materials.

- Typical Parameters:
 - Voltage Range: 0.01 V to 3.0 V vs. Na/Na⁺ for anode materials; 2.0 V to 4.5 V vs. Na/Na⁺ for cathode materials.
 - \circ Scan Rate: 0.1 mV s⁻¹ to 1 mV s⁻¹.
 - Cell Configuration: Three-electrode or two-electrode setup.
- 2. Galvanostatic Cycling:
- Purpose: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.
- Typical Parameters:
 - Current Rate: C/20 to 1C (where 1C corresponds to a full charge or discharge in one hour).
 - Voltage Window: Determined from CV curves.
 - Procedure: The cell is charged and discharged at a constant current between the defined voltage limits.
- 3. Electrochemical Impedance Spectroscopy (EIS):
- Purpose: To investigate the ionic conductivity of the electrolyte and the charge transfer resistance at the electrode-electrolyte interface.
- Typical Parameters:
 - Frequency Range: 100 kHz to 0.01 Hz.
 - AC Amplitude: 5 mV to 10 mV.
 - Cell State: Typically performed on a fully charged or discharged cell, or at open circuit voltage.

Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for SIB research using triglyme.

Click to download full resolution via product page

Caption: **Triglyme** properties and their impact on SIB performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. researchgate.net [researchgate.net]

- 2. Triglyme-based electrolyte for sodium-ion and sodium-sulfur batteries UCL Discovery [discovery.ucl.ac.uk]
- 3. iris.unife.it [iris.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics of glyme electrolytes for sodium battery: nuclear magnetic resonance and electrochemical study [sfera.unife.it]
- To cite this document: BenchChem. [Application of Triglyme in Sodium-Ion Battery Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029127#application-of-triglyme-in-sodium-ion-battery-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com